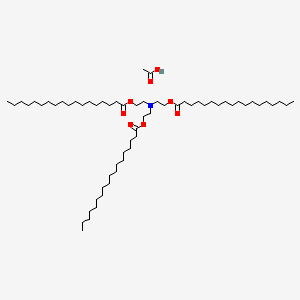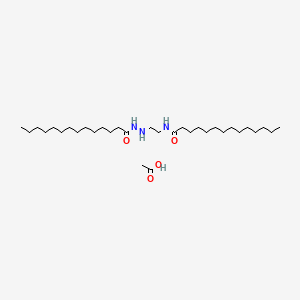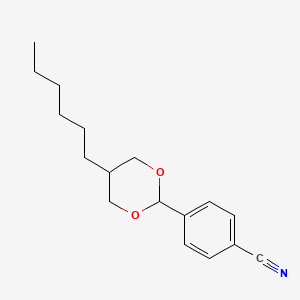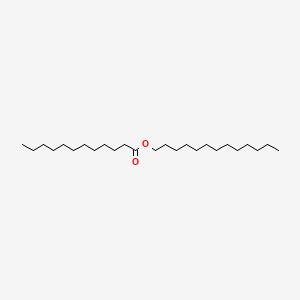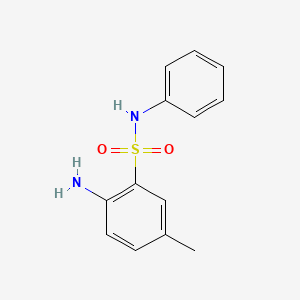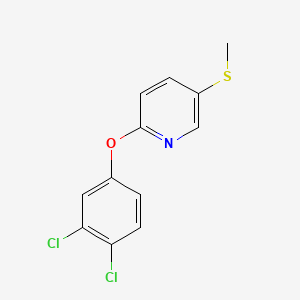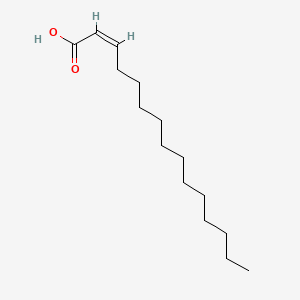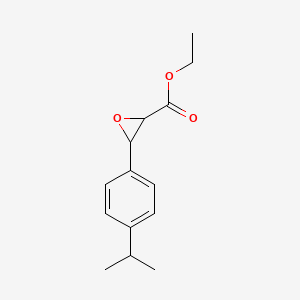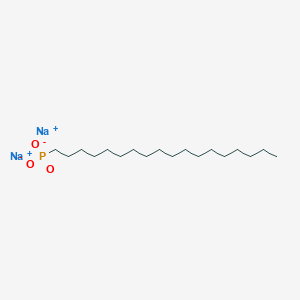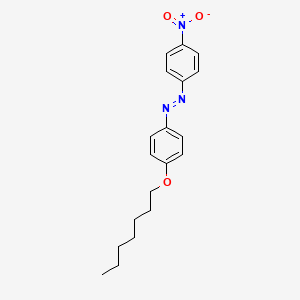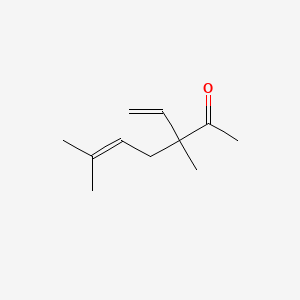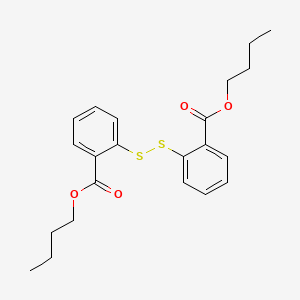
Dibutyl 2,2'-dithiobisbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 2,2’-dithiobisbenzoate is an organic compound with the molecular formula C22H26O4S2. It is known for its unique chemical structure, which includes two benzoate groups linked by a disulfide bond. This compound is used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl 2,2’-dithiobisbenzoate can be synthesized through a reaction involving benzoic acid and butyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of dibutyl 2,2’-dithiobisbenzoate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Dibutyl 2,2’-dithiobisbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a plasticizer and in the production of rubber and other polymers.
Mecanismo De Acción
The mechanism of action of dibutyl 2,2’-dithiobisbenzoate involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing it to act as a redox mediator. This property is crucial in its role as an antioxidant and in its interactions with biological molecules. The compound can modulate oxidative stress and influence various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl phthalate: Another plasticizer with similar applications but different chemical structure.
2,2’-Dithiobis(benzothiazole): Shares the disulfide linkage but has different functional groups and applications.
Dibenzyl disulfide: Similar disulfide bond but different ester groups.
Uniqueness
Dibutyl 2,2’-dithiobisbenzoate is unique due to its specific combination of ester and disulfide functionalities, which confer distinct chemical reactivity and applications. Its ability to undergo redox reactions and its role as a stabilizer in polymers set it apart from other similar compounds .
Propiedades
Número CAS |
39264-02-3 |
|---|---|
Fórmula molecular |
C22H26O4S2 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
butyl 2-[(2-butoxycarbonylphenyl)disulfanyl]benzoate |
InChI |
InChI=1S/C22H26O4S2/c1-3-5-15-25-21(23)17-11-7-9-13-19(17)27-28-20-14-10-8-12-18(20)22(24)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Clave InChI |
DYLHXXARSCWPOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


